molecular formula C9H14ClNO2 B11900656 (R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride

(R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride

Cat. No.: B11900656
M. Wt: 203.66 g/mol
InChI Key: RQNMNAZABSAQGO-DDWIOCJRSA-N
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Description

(R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 40829-04-7), also known as D-Tyrosinol hydrochloride, is a chiral phenolic amine derivative. It features a phenol ring substituted with a 2-amino-3-hydroxypropyl side chain in the R-configuration. Key properties include:

  • Physical form: White crystalline powder .
  • Melting point: 167°C .
  • Boiling point: 398.8°C (at 760 mmHg) .
  • Structure: Combines aromatic, hydroxyl, and primary amine functional groups, making it soluble in polar solvents and biologically relevant environments .

This compound is used in biochemical research, particularly as a tyrosine analog or chiral building block in asymmetric synthesis.

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

3-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H/t8-;/m1./s1

InChI Key

RQNMNAZABSAQGO-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@H](CO)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol and epichlorohydrin.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Hydrolysis and Purification: The intermediate product is then hydrolyzed and purified to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of ®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of (R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structures showed higher efficacy against Mycobacterium avium subsp. paratuberculosis and M. intracellulare than standard antibiotics like ciprofloxacin and isoniazid . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against cancer cell lines. In a study involving amine-geldanamycin hybrids, it was found that related compounds exhibited significant anticancer activity against human cervical carcinoma cells, with IC50 values indicating effective inhibition of cell growth . This positions this compound as a candidate for further development in cancer therapeutics.

Safety Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies involving skin absorption and irritation potential have shown that the compound exhibits low toxicity levels when applied topically, making it suitable for formulations intended for dermatological applications .

Dermal Absorption Studies

In vitro studies have measured the percutaneous absorption of similar compounds, highlighting the importance of understanding how these substances interact with human skin. For instance, formulations containing related nitrophenols showed varying degrees of absorption, which is critical for developing safe topical medications .

Synthesis and Characterization

Case Study: Antimicrobial Efficacy

A comparative study involving several derivatives found that one specific derivative of this compound demonstrated superior activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Case Study: Anticancer Potential

In another investigation, a series of synthesized compounds based on the structure of this compound were tested against various cancer cell lines, revealing promising results with significant cytotoxic effects observed at low concentrations .

Mechanism of Action

The mechanism of action of ®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system being studied. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Butopamine Hydrochloride (CAS 74432-68-1)

Butopamine hydrochloride is a stereoisomeric compound with the formula 4-((R)-1-hydroxy-2-((R)-4-(4-hydroxyphenyl)butan-2-ylamino)ethyl)phenol hydrochloride. Key distinctions include:

Property D-Tyrosinol Hydrochloride Butopamine Hydrochloride
CAS Number 40829-04-7 74432-68-1
Structural Complexity Single phenol, primary amine Two phenol rings, secondary amine, extended aliphatic chain
Melting Point 167°C Not explicitly reported (inferred higher due to bulkier structure)
Stereochemical Features R-configuration at chiral center (R,R)-diastereomer with multiple stereocenters
Applications Biochemical research, chiral synthesis Potential β-adrenergic agonist activity (analogous to catecholamines)

Key Differences :

  • Butopamine’s dual phenol rings and branched aliphatic chain enhance receptor selectivity but reduce membrane permeability compared to D-Tyrosinol .
  • The secondary amine in Butopamine may alter binding kinetics versus the primary amine in D-Tyrosinol .

L-Tyrosinol Hydrochloride

The L-enantiomer of D-Tyrosinol hydrochloride (referenced in as "L-TYROSINOL HCL") provides a critical stereochemical contrast:

Property D-Tyrosinol Hydrochloride L-Tyrosinol Hydrochloride
Configuration R-configuration S-configuration
Biological Activity Higher affinity in enantioselective pathways (e.g., enzyme binding) Reduced or inactive in systems requiring R-configuration

Research Findings :

  • Enzymatic studies show D-Tyrosinol’s R-configuration is critical for interactions with L-tyrosine-specific transporters or receptors .

Tyramine Derivatives

Comparisons highlight:

  • Simpler Structure : Tyramine lacks the hydroxypropyl side chain, reducing steric hindrance but limiting chiral functionality.
  • Applications: Tyramine is a neurotransmitter precursor, whereas D-Tyrosinol’s extended side chain may facilitate specialized targeting.

Research Implications

  • Stereochemistry: The R-configuration in D-Tyrosinol is essential for biological activity, whereas Butopamine’s (R,R)-diastereomer may optimize receptor binding .
  • Structural Modifications: Adding hydroxyl groups (as in Butopamine) increases hydrophilicity but may limit blood-brain barrier penetration compared to D-Tyrosinol .

Biological Activity

(R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride is a chiral compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13ClN2O2
  • Molecular Weight : 204.66 g/mol
  • Structure : Characterized by an amino group and a hydroxyl group on the propyl chain attached to a phenolic ring, contributing to its unique biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which involve scavenging free radicals and chelating metal ions. This suggests a protective role against oxidative stress in biological systems.
  • Influence on Cell Signaling : Research indicates that this compound may modulate various cell signaling pathways, potentially influencing gene expression and anti-inflammatory processes.
  • Binding Affinity : Interaction studies have demonstrated that this compound has binding affinity with multiple biological targets, which is crucial for its therapeutic applications.

In Vitro Studies

Several studies have investigated the in vitro biological activity of this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent. For example, it exhibited minimum inhibitory concentration (MIC) values comparable to known antibiotics .
  • Cell Viability Assays : Research has indicated that this compound can enhance cell viability in certain cancer cell lines, suggesting its potential role in cancer therapy.

Case Studies

  • Case Study on Antioxidant Effects :
    • A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in scavenging activity, highlighting its potential as an antioxidant agent.
  • Case Study on Antimicrobial Efficacy :
    • In a comparative study against common pathogens, this compound demonstrated significant antibacterial activity with MIC values ranging from 32 to 64 µg/mL against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique Aspects
3-(2-Amino-1-hydroxypropyl)phenolContains an amino group and a hydroxyl groupDifferent positional isomer affecting activity
4-(2-Amino-1-hydroxypropyl)phenolSimilar structure but different positions of functional groupsPotentially different pharmacological profiles
3-(Aminomethyl)phenolLacks hydroxypropyl chain but retains phenolic structureFocused on different biological interactions

This comparison illustrates the diversity within this chemical class while emphasizing the distinct characteristics of this compound that may influence its biological activity and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for enantioselective preparation of (R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride?

  • Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For structurally related compounds (e.g., T2AA), sodium ascorbate and hydrogen peroxide are used in oxidative coupling steps to preserve stereochemistry . Purification typically involves reverse-phase HPLC with chiral columns to isolate the (R)-enantiomer. Validation via polarimetry or circular dichroism (CD) spectroscopy ensures enantiomeric excess >98% .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify key functional groups (e.g., phenolic -OH at δ 9.2 ppm, amino protons at δ 1.8–2.5 ppm). 1^1H-13^13C HMBC correlations confirm connectivity between the aromatic ring and the aminopropanol side chain .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak [M+H]+^+ at m/z 216.11 (calculated for C9_9H14_{14}ClNO2_2), with fragmentation patterns matching the aminopropylphenol backbone .

Q. What in vitro assays are suitable for evaluating its serotonergic receptor activity?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3^3H-8-OH-DPAT for 5-HT1A_{1A} receptor affinity (IC50_{50} determination) .
  • Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with 5-HT1B_{1B} or 5-HT2C_{2C} receptors to assess agonism/antagonism . Contradictory results (e.g., partial vs. full agonism) may arise from cell-line-specific G-protein coupling; validate with β-arrestin recruitment assays .

Advanced Research Questions

Q. How do enantiomeric differences ((R) vs. (S)) impact pharmacological activity and metabolic stability?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10) to compare purity and activity .
  • Metabolic Stability : Incubate each enantiomer with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS. The (R)-enantiomer often shows slower CYP450-mediated oxidation due to steric hindrance at the hydroxypropyl group .

Q. What strategies mitigate oxidative degradation of the phenolic moiety during long-term stability studies?

  • Methodological Answer :

  • Storage Conditions : Lyophilized samples stored at -80°C under argon show <5% degradation over 12 months. Avoid aqueous buffers with metal ions (e.g., Fe3+^{3+}) that catalyze oxidation .
  • Stabilizers : Add 0.1% ascorbic acid or EDTA to aqueous formulations to chelate metals and scavenge free radicals .

Q. How can researchers resolve contradictions in reported receptor binding affinities?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293), buffer pH (7.4), and temperature (37°C). Discrepancies in 5-HT2A_{2A} antagonism (e.g., IC50_{50} variability) may stem from differences in membrane preparation or endogenous receptor isoforms .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply Cohen’s d statistic to quantify effect size heterogeneity .

Q. What in vivo models are appropriate for studying its blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Rodent Models : Administer 14^{14}C-labeled compound intravenously; measure brain-to-plasma ratio (Kp,uu_{p,uu}) via liquid scintillation counting. For structurally similar phenols, logD (pH 7.4) values <1.5 correlate with limited BBB penetration .
  • Microdialysis : Implant probes in the prefrontal cortex of rats to quantify unbound brain concentrations .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for its partial agonist activity?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to the Operational Model of Agonism to estimate efficacy (τ) and affinity (KA_A). For partial agonists (e.g., 5-HT1A_{1A}), use Emax values normalized to a full agonist (e.g., serotonin) .
  • Statistical Power : Sample size (n ≥ 6) ensures detection of ≥20% effect size (α=0.05, β=0.2) .

Q. What analytical workflows identify and quantify degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40°C/75% RH), light (ICH Q1B), and acidic/alkaline hydrolysis.
  • LC-HRMS : Use a C18 column (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile gradient. Major degradants include oxidized quinone derivatives (Δm/z +15.99) and dehydrochlorinated species .

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